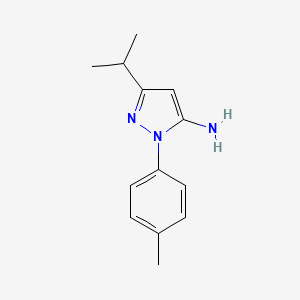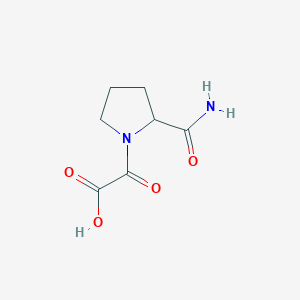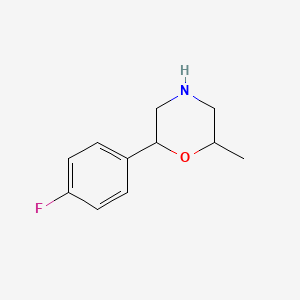
1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine
説明
1-(4-Methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine, also known as 4-methylpiperazine-3-propanamine or 4-MPP, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the pyrazolamine family, which is a class of compounds that have been used as pharmaceuticals, pesticides, and industrial chemicals. 4-MPP has been studied for its potential therapeutic applications in the areas of cancer, neurological disorders, and immune-related diseases. The aim of
科学的研究の応用
Applications in Polymer Modification and Material Science
Polymer Modification and Stability Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including aromatic amines, to form amine-treated polymers. This modification was shown to increase the swelling degree of the polymers and improve their thermal stability, making them more robust for potential medical applications. The modified polymers also exhibited enhanced antibacterial and antifungal activities, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition Bipyrazolic compounds, including aromatic amine derivatives, demonstrated significant inhibitory effects on the corrosion of pure iron in acidic media. These findings suggest their application in corrosion protection, particularly in industries where iron is a primary construction material. The compounds not only inhibited corrosion but also did so efficiently, indicating their potential for cost-effective corrosion prevention solutions (Chetouani et al., 2005).
Applications in Chemistry and Drug Development
Synthesis and Characterization of Compounds The synthesis and characterization of pyrazole derivatives have been extensively studied, revealing their complex crystal structures and potential biological activities. For instance, studies on pyrazole derivatives have shed light on their geometric parameters, molecular structure, and the influence of intramolecular hydrogen bonding on their reactivity. This deepens the understanding of their properties and potential applications in various fields, including drug development and material science (Titi et al., 2020; Szlachcic et al., 2020).
Antimicrobial and Antitumor Applications Several studies have focused on the antimicrobial, antifungal, and antitumor activities of pyrazole derivatives. These compounds exhibit promising biological activities, which can be harnessed in developing new therapeutic agents. For example, certain pyrazole derivatives have been shown to be potent against various microbial strains and cancer cell lines, indicating their potential in treating infections and cancer (Asegbeloyin et al., 2014; Sindhu et al., 2016; Bansal et al., 2020).
特性
IUPAC Name |
2-(4-methylphenyl)-5-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9(2)12-8-13(14)16(15-12)11-6-4-10(3)5-7-11/h4-9H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNIOLRQWADGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)


![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)






![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)
![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)

